molecular formula C9H9N5O4 B279610 4-nitro-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide

4-nitro-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide

Cat. No.: B279610
M. Wt: 251.2 g/mol
InChI Key: INWREQXTSBMORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is a pyrazole-based inhibitor that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action for 4-nitro-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide involves the inhibition of JNK and p38 MAPK enzymes. This inhibition occurs through the binding of the compound to the ATP-binding site of these enzymes, preventing their activation and subsequent downstream signaling pathways. This inhibition has been shown to have a variety of cellular effects, including the suppression of inflammation and the promotion of cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have anti-inflammatory effects in a variety of cell types, including macrophages and endothelial cells. Additionally, the compound has been shown to promote cell survival in a variety of cell types, including neurons and cardiomyocytes. These effects are thought to be mediated through the inhibition of JNK and p38 MAPK enzymes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-nitro-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is its specificity for JNK and p38 MAPK enzymes. This specificity allows for the selective inhibition of these enzymes without affecting other cellular processes. Additionally, the compound has been shown to have high potency, allowing for the use of lower concentrations in experiments. One limitation of the compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-nitro-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of JNK and p38 MAPK enzymes. Additionally, the compound's potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, warrant further investigation. Finally, the compound's potential toxicity at high concentrations suggests the need for further safety studies to determine its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a pyrazole-based inhibitor that has shown promise in a variety of scientific research applications. The compound's specificity for JNK and p38 MAPK enzymes, as well as its anti-inflammatory and pro-survival effects, make it a valuable tool for studying cellular processes and potential therapeutic targets. Future research on this compound will likely continue to explore its potential applications in disease treatment and safety considerations for clinical use.

Synthesis Methods

The synthesis method for 4-nitro-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide involves the reaction of 5-methyl-3-isoxazolylamine with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as EDCI or DIC. The resulting intermediate is then treated with nitric acid to produce the final product. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

4-nitro-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, such as JNK and p38 MAPK. These enzymes are involved in a variety of cellular processes, including inflammation and apoptosis, and their inhibition has been shown to have therapeutic potential in a variety of diseases.

Properties

Molecular Formula

C9H9N5O4

Molecular Weight

251.2 g/mol

IUPAC Name

1-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C9H9N5O4/c1-5-3-7(12-18-5)10-9(15)8-6(14(16)17)4-13(2)11-8/h3-4H,1-2H3,(H,10,12,15)

InChI Key

INWREQXTSBMORB-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.